Hydroxychloroquine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Systemic lupus erythematosus (SLE)

HCQ has been shown to be effective in managing SLE, an autoimmune disease that affects the body's immune system and can attack various tissues and organs. Research suggests HCQ can decrease SLE activity, especially in mild and moderate cases, prevent disease flares, and lower the long-term need for glucocorticoids, which are powerful anti-inflammatory medications .

Rheumatoid arthritis (RA)

HCQ is also used in the treatment of RA, another autoimmune disease that causes inflammation in the joints. Research indicates HCQ can help manage symptoms and improve overall well-being in patients with RA .

These established applications in managing autoimmune diseases are supported by extensive scientific research and clinical experience.

Ongoing Research in Other Areas

While the use of HCQ for COVID-19 has been heavily debated and research has not shown conclusive benefits, there are ongoing investigations into its potential applications in other areas:

- Malaria prevention and treatment: HCQ is still used for the prevention and treatment of malaria, particularly in combination with other antimalarial medications .

- Other infectious diseases: Research is ongoing to explore the potential benefits of HCQ in treating or preventing other infectious diseases, such as Zika virus and Dengue fever .

- Neurodegenerative diseases: Early-stage research is exploring the potential of HCQ in managing neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, but further investigations are needed to confirm any potential benefits .

Hydroxychloroquine sulfate is an antimalarial and immunomodulatory drug, primarily used in the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus. The chemical formula for hydroxychloroquine sulfate is , with a molecular weight of approximately 433.95 g/mol. It appears as a white or nearly white crystalline powder that is freely soluble in water but practically insoluble in alcohol and ether . The drug was developed during World War II as a less toxic derivative of quinacrine and has been widely prescribed since its approval by the FDA in 1955 .

- In malaria: HCQS likely accumulates within malaria parasites and disrupts their ability to utilize heme, a molecule essential for their energy production [].

- In autoimmune diseases: The mechanism is not fully understood, but HCQS may suppress the immune system's overactivity, reducing inflammation and tissue damage [].

- HCQS is generally well-tolerated, but side effects like nausea, vomiting, and diarrhea can occur.

- In rare cases, it can cause serious side effects like heart rhythm problems and eye damage (retinopathy).

- HCQS can interact with other medications, so it's crucial to inform your doctor about all medications you're taking.

Hydroxychloroquine functions as a weak base, accumulating in acidic vesicles such as lysosomes. This accumulation raises the pH within these organelles, inhibiting lysosomal enzymes and thus affecting protein processing and degradation. The drug interferes with the proteolysis of hemoglobin in malaria parasites, preventing their growth and replication . Hydroxychloroquine is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, resulting in active and inactive metabolites such as desethylhydroxychloroquine .

The biological activity of hydroxychloroquine is multifaceted:

- Antimalarial Action: It inhibits the growth of Plasmodium species by interfering with hemoglobin digestion in the parasite's lysosomes.

- Immunomodulatory Effects: Hydroxychloroquine alters immune responses by raising lysosomal pH, which affects antigen processing and presentation. This mechanism reduces the activation of T cells and the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor .

- Antiviral Properties: Hydroxychloroquine has shown potential activity against viruses like SARS-CoV-2 by preventing viral entry into cells through pH alteration .

The synthesis of hydroxychloroquine typically involves:

- Starting Materials: The process begins with 7-chloro-4-quinolinecarboxaldehyde.

- Alkylation: The aldehyde undergoes a series of reactions including alkylation with ethylamine derivatives.

- Formation of Sulfate Salt: Finally, the base form is converted to its sulfate salt for improved solubility and bioavailability .

Hydroxychloroquine sulfate has several applications:

- Malaria Treatment: It is effective against uncomplicated cases of malaria caused by chloroquine-sensitive strains.

- Autoimmune Diseases: Used to manage conditions like rheumatoid arthritis and systemic lupus erythematosus due to its immunomodulatory effects.

- Prophylaxis: It serves as a preventive measure against malaria in endemic regions .

Hydroxychloroquine interacts with various medications:

- Antibiotics: It can decrease the absorption of ampicillin, potentially reducing its efficacy .

- CYP450 Interactions: Hydroxychloroquine may inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs that rely on these pathways .

- Cardiac Effects: There are concerns regarding QT prolongation when used with other drugs that also affect heart rhythm, necessitating careful monitoring .

Hydroxychloroquine belongs to a class of medications known as aminoquinolines. Here are some similar compounds:

| Compound Name | Structure Type | Primary Uses | Unique Features |

|---|---|---|---|

| Chloroquine | Aminoquinoline | Malaria treatment | More potent but higher toxicity |

| Quinacrine | Aminoquinoline | Antimalarial | Older drug; less commonly used today |

| Mefloquine | Aminoquinoline | Malaria treatment | Effective against resistant strains |

| Artemisinin | Sesquiterpene lactone | Malaria treatment | Derived from sweet wormwood; faster action |

| Atovaquone | Hydroxy naphthoquinone | Malaria treatment | Targets mitochondrial function |

Hydroxychloroquine's unique profile lies in its dual role as both an antimalarial agent and an immunomodulator, making it distinct among similar compounds. Its ability to raise lysosomal pH sets it apart from others that primarily target parasitic functions without significant immunological effects .

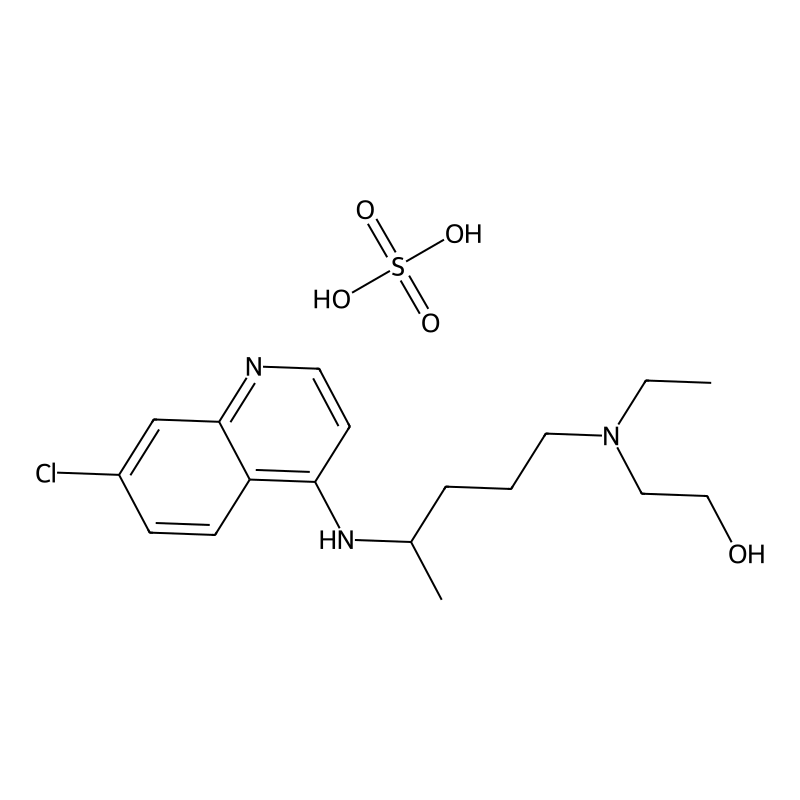

IUPAC Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry name for hydroxychloroquine sulfate is 2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}(ethyl)amino)ethan-1-ol; sulfuric acid [3] [6]. Alternative systematic nomenclature includes 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]ethylamino]ethanol sulfate (1:1) [5]. The compound may also be referred to as 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid according to various chemical databases [6].

The systematic naming reflects the structural components of the molecule, including the quinoline ring system with a chlorine substituent at position 7, the pentyl chain bearing the chiral center, and the ethylaminoethanol side chain [1] [3]. The sulfate designation indicates the presence of sulfuric acid as the counterion in the salt formation [3].

Molecular Formula and Molecular Weight

The molecular formula of hydroxychloroquine sulfate is C₁₈H₂₆ClN₃O·H₂SO₄, reflecting the stoichiometric combination of one molecule of hydroxychloroquine base with one molecule of sulfuric acid [1] [3] [6]. The molecular weight is precisely 433.95 grams per mole, with some sources reporting 433.96 grams per mole due to rounding conventions [1] [6] [22].

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Hydroxychloroquine base | C₁₈H₂₆ClN₃O | 335.87 |

| Sulfuric acid | H₂SO₄ | 98.08 |

| Hydroxychloroquine sulfate | C₁₈H₂₆ClN₃O·H₂SO₄ | 433.95 |

The elemental composition of hydroxychloroquine sulfate consists of 49.82% carbon, 6.50% hydrogen, 8.17% chlorine, 9.68% nitrogen, 18.43% oxygen, and 7.39% sulfur by mass [23]. This composition reflects the complex organic structure combined with the inorganic sulfate component [23].

Structural Formula and Stereochemistry

The structural formula of hydroxychloroquine sulfate reveals a quinoline ring system substituted with a chlorine atom at the 7-position and an amino group at the 4-position [1] [3]. The amino group is connected to a pentyl chain that bears a methyl substituent, creating the chiral center of the molecule [10] [11]. The pentyl chain terminates in a tertiary amine functionality that carries an ethyl group and a 2-hydroxyethyl group [1] [3].

Three-Dimensional Conformation

The three-dimensional conformation of hydroxychloroquine sulfate is characterized by the planar quinoline ring system and the flexible aliphatic chain components [19]. The quinoline moiety maintains a rigid bicyclic structure, while the pentyl chain and the ethylaminoethanol portion exhibit conformational flexibility [19]. Crystallographic studies indicate that the molecule can adopt multiple conformations depending on the crystalline environment and intermolecular interactions [12].

The spatial arrangement of the functional groups allows for intramolecular hydrogen bonding between the hydroxyl group and nitrogen atoms, which can stabilize certain conformations [19]. The chlorine substituent on the quinoline ring influences the electronic distribution and affects the overall molecular geometry [19].

Chiral Centers and Enantiomeric Forms

Hydroxychloroquine sulfate contains one chiral center located at the carbon atom bearing the methyl group in the pentyl chain [10] [11]. This stereogenic center gives rise to two enantiomeric forms: the R-enantiomer and the S-enantiomer [11] [15]. The compound is typically formulated and used clinically as a racemic mixture, containing equal proportions of both enantiomers [10] [11].

Canonical SMILES and InChI Representation

The canonical Simplified Molecular Input Line Entry System representation for hydroxychloroquine sulfate is: CCN(CCO)CCCC(C)NC1=C2C=CC(Cl)=CC2=NC=C1.OS(=O)(=O)O [3] [6] [13]. This notation captures the complete molecular structure including the quinoline ring system, the aliphatic chain with its substituents, and the sulfuric acid component.

The International Chemical Identifier for hydroxychloroquine sulfate is InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) [3] [10] [13]. The corresponding InChI Key is JCBIVZZPXRZKTI-UHFFFAOYSA-N, which serves as a unique identifier for the compound in chemical databases [3] [6] [13].

These representations provide standardized methods for describing the molecular structure and are essential for computational chemistry applications and database searches [13]. The SMILES notation facilitates molecular modeling and cheminformatics analyses, while the InChI system ensures unambiguous chemical identification [13].

Chemical Classification: Quinoline Derivatives and Sulfate Salts

Hydroxychloroquine sulfate belongs to the chemical class of 4-aminoquinolines, which are characterized by an amino group attached to the 4-position of the quinoline ring system [16] [17]. This classification places the compound within the broader category of quinoline derivatives, a family of heterocyclic compounds with significant pharmaceutical importance [18] [19].

The quinoline ring system consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic structure [18]. Within the aminoquinoline subfamily, hydroxychloroquine sulfate is specifically categorized as a 4-aminoquinoline derivative due to the position of the amino substituent [16] [20]. This structural feature is crucial for the compound's biological activity and distinguishes it from other quinoline-based compounds such as 8-aminoquinolines [18].

As a sulfate salt, hydroxychloroquine sulfate represents the combination of the organic base hydroxychloroquine with sulfuric acid [3] [6]. This salt formation enhances the compound's stability, solubility characteristics, and pharmaceutical handling properties compared to the free base form [8]. The sulfate counterion contributes to the crystalline structure and influences the physical properties of the solid form [22] [23].

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (93.88%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (12.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Serosurvey for Health-Care Workers Provides Supportive Evidence for the Effectiveness of Hydroxychloroquine Prophylaxis against SARS-CoV-2 Infection

Reetika Malik Yadav, Archana Pate, Aruna Shankarkumar, Shreyasi Athalye, Shweta Shinde, Umair Ahmed Bargir, Mangesh Pate, Makarand Ganpule, Meena Pruthi, Hemant Patil, Manisha Rajan MadkaikarPMID: 34514761 DOI: 10.2991/jegh.k.210518.001

Abstract

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) pandemic has resulted in occupational exposure among Healthcare Workers (HCWs) and a high risk of nosocomial transmission. Asymptomatic infection and transmission of infection before the development of symptoms are well-recognized factors contributing to the spread of infection. We conducted a cross-sectional observational study to understand the seroprevalence of SARS-CoV-2 infection among HCWs and to verify the appropriateness of infection control measures, particularly Hydroxychloroquine (HCQ) prophylaxis.A cross-sectional sero-surveillance study was conducted among 500 HCWs in Dombivli and surrounding Mumbai Metropolitan area (Maharashtra, India) between 21st July and 3rd August 2020. The vulnerability of the study participants to SARS-CoV-2 infection was ascertained through a history of (i) involvement in direct care, (ii) exposure to aerosol-generating procedures, (iii) co-morbidities, (iv) Personal Protective Equipment (PPE) use, and (v) HCQ prophylaxis. SARS-CoV-2 IgG antibodies were tested using COVID KAVACH anti-SARS-CoV-2 IgG antibody detection enzyme-linked immunosorbent assay (ELISA) from Zydus Cadila. A systematic analysis of the correlation between the development of antibodies and factors affecting vulnerability to infection was performed.

The overall SARS-CoV-2 seroprevalence in the study population was 11%. Providing direct care to COVID-19 patients (Adjusted OR 16.4, 95% CI 3.3-126.9,

= 0.002) for long hours and irregular use of PPE (Adjusted OR 3.78, 95% CI 1.1-11.9,

= 0.02) were associated with an increased incidence of seropositivity. Prophylaxis with HCQ may have a role in reducing the vulnerability to infection as depicted by univariate and multivariate analysis (Adjusted OR 0.55, 95% CI 0.3-0.9,

= 0.047). It was also noted that those not on HCQ prophylaxis were threefold more prone to infection and developed severe disease as compared to those on HCQ prophylaxis.

Prophylaxis with HCQ may have a role in mitigating the incidence and severity of SARS-CoV-2 infection. Although vaccination is the most robust strategy to safeguard against COVID-19, it will be months before vaccination percolates to the masses. In the face of the second wave of COVID-19, the use of HCQ prophylaxis in combination with use of face-masks regularly may be considered as a cost-effective measure for population dense areas like urban slums where social distancing is not possible.

Late-Onset Systemic Lupus Erythematosus Associated with Autoimmune Hemolytic Anemia and Sixth Cranial Nerve Palsy

Kaku Kuroda, Masaki Itagane, Mitsuyo KinjoPMID: 34518508 DOI: 10.12659/AJCR.932959

Abstract

BACKGROUND Patients with late-onset systemic lupus erythematosus (SLE) do not present with typical SLE symptoms or serology, and this can lead to a major delay in diagnosis. We report a complex case of an older woman who developed autoimmune hemolytic anemia and sixth cranial nerve palsy that posed considerable challenges in diagnosing late-onset SLE. CASE REPORT A 78-year-old Japanese woman presented with polyarthritis associated with generalized fatigue for 2 months, who later developed diplopia. Physical examination revealed conjunctival pallor, polyarthritis, and subsequent development of sixth cranial nerve palsy. Laboratory data revealed a decreased white blood cell count; macrocytic anemia; elevated levels of lactate dehydrogenase, indirect bilirubin, and erythrocyte sedimentation rate; hypocomplementemia; positive Coombs test; antinuclear antibodies (ANAs, 1: 40); and positive anti-double-strand DNA antibodies. Lymphoma, cerebral venous sinus thrombosis, and varicella-zoster virus infection were unlikely based on head computed tomography, brain magnetic resonance imaging, and cerebrospinal fluid analysis. She was diagnosed with late-onset SLE associated with autoimmune hemolytic anemia and sixth cranial nerve palsy. The patient was successfully treated with prednisone and hydroxychloroquine. CONCLUSIONS The difficulty in diagnosing late-onset SLE with atypical presentations and uncommon complications must be recognized. SLE cannot be excluded based on a low titer of ANA in a particular subgroup such as the elderly, and the prozone effect should be considered responsible for low ANA titers. In this case, late-onset SLE was diagnosed by considering multisystem pathologies despite low ANA titers.Hydroxychloroquine for SARS CoV2 Prophylaxis in Healthcare Workers - A Multicentric Cohort Study Assessing Effectiveness and Safety

Badyal Dinesh, Chandy Sujith J, Chugh Preeta Kaur, Faruqui Atiya, Gupta Yk, Hazra Avijit, Kamat Sandhya, Kamboj Vp, Kaul Rajani, Kshirsagar Nilima, Maulik Subir, Medhi Bikash, Menon Geetha, Ranjalkar Jaya, Rao Vishnu, Shetty Yashashri, Tripathi Raakhi, Xavier DenisPMID: 34472778 DOI:

Abstract

Background, Objective: We studied the effectiveness and safety of Hydroxychloroquine (HCQ) preexposure prophylaxis against COVID-19 in Healthcare workers (HCWs) previous studies being inconclusive due to small sample and lack of risk stratification Design and setting: Prospective, observational, multicenter cohort study in 44 hospitals in 17 Indian states during May-Sept 2020 Participants: 12089 Consenting Doctors, nurses, ancillary staff likely exposed to COVID-19 patients irrespective of whether taking HCQ preexposure prophylaxis (4257) or not(7826) participated,(in 6 data missing) Measurements: Data was collected on a self administered online questionnaire. Statistical analysis was done on SPSS version 20.Age above 45 years, diabetes, hypertension, history of COVID contact were independent risk factors for COVID positivity. HCQ intake did not show an independent association. However, when adjusted for other risk factors, HCQ dose as per Government recommendations, 2-3, 4-5 and 6 or more weeks reduced the probability of COVID positivity by 34%, 48%, 72% respectively. COVID free median survival time was higher in non-diabetics, non-hypertensives, persons below 45 years, with no prior exposure to COVID case and those who took HCQ for more than 6 weeks With modeling extent of risk reduction under different scenarios of risk and HCQ intake was 1-65% . Major adverse events reported were GI disorder, palpitation, giddiness and 140 persons discontinued due to adverse events.

Limitation of self reporting by HCWs in online form, minimized by specified options,mandatory fields and telephonic verificationConclusion: The study examined individual risk factors including site variations and found that HCQ 800 mg loading followed by 400 mg weekly, dose for more than 2 weeks, reduced the risk of COVID-19, in HCWs, and is a useful option in low resource settings till vaccines are made accessible to all.

CTRI/2020/05/025183.

The effect of an electronic medical record intervention on hydroxychloroquine prescribing habits and surveyed providers' opinions of the 2016 American Academy of Ophthalmology guidelines in the rheumatology and dermatology practices of an academic institutionle

Rebecca S Overbury, Gregory J Stoddard, Jakrapun Pupaibool, Christopher B Hansen, Dorota Lebiedz-OdrobinaPMID: 34479563 DOI: 10.1186/s12913-021-06954-8

Abstract

Retinal toxicity is a rare adverse event related to the use of hydroxychloroquine (HCQ). To address this, in 2016, the American Academy of Ophthalmology (AAO) issued guidelines recommending that HCQ not exceed 5 mg/kg/day. We analyzed HCQ prescribing habits at our institution, compared to these guidelines, and used surveys to determine the opinions on these guidelines. We then introduced, in a prospective and non-controlled study, a clinical decision support (CDS) tool into the electronic medical record (EMR) to study how this intervention might affect adherence with or opinions on these guidelines.Data were collected pre-intervention (June 2017-January 2019) and post-intervention (March 2019-April 2020). In January 2019 we released our CDS tool. Results were analyzed using descriptive statistics for demographic data and Fisher's exact tests for comparisons of proportions between groups.

Pre-intervention, we reviewed 1128 rheumatology charts and 282 dermatology charts. 31.0 and 39.7% respectively (32.8% combined) were prescribed HCQ > 5 .0 mg/kg/day. Post-intervention, we reviewed 1161 rheumatology charts and 110 dermatology charts. 23.0 and 25.5% respectively (23.2% combined) were prescribed HCQ > 5.0 mg/kg/day. Post-intervention, 9.6% fewer patients were prescribed HCQ > 5 mg/kg/day (P < .001). Pre-intervention, we compiled 18 rheumatology surveys and 12 dermatology surveys. Post-intervention, we compiled 16 rheumatology surveys and 12 dermatology surveys. Post-intervention, fewer rheumatologists incorrectly described the AAO weight-based guidelines. Combined, there was an overall reduction but not of statistical significance (P = .47). The majority of providers surveyed believed that the CDS tool was useful (72.2%).

At our academic institution, there remains unfamiliarity with and hesitation to comply with the 2016 AAO guidelines. Prescribed doses often exceed what is recommended in these guidelines. A CDS tool can improve adherence with these guidelines and might improve providers' familiarity with these guidelines.

Erythema Multiforme and COVID-19: What Do We Know?

Luigi Bennardo, Steven Paul Nisticò, Stefano Dastoli, Eugenio Provenzano, Maddalena Napolitano, Martina Silvestri, Maria Passante, Cataldo PatrunoPMID: 34441034 DOI: 10.3390/medicina57080828

Abstract

: Erythema multiforme (EM) is an acute cutaneous eruption often associated with infections and more rarely with drugs. This review aimed to evaluate the association between erythema multiforme and coronavirus disease 2019 (COVID-19).: A systematic search of PubMed/MEDLINE, Scimago Scopus, and ISI/Web of Science was performed. Original articles, case series, or case reports were evaluated and selected.

: Fourteen articles were selected, describing a total of 70 patients. EM is a cutaneous eruption rarely occurring in COVID-19 and is, in most cases, associated with a hypersensitivity reaction to the virus. In these cases, EM seems to affect patients younger than 30 years or older than 55 years. Infrequently, some drugs used in the management of COVID-19 may induce EM, especially hydroxychloroquine. The three groups of patients seem to have different clinical characteristics and courses.

: From these data, it is possible to preliminarily propose that EM or EM-like eruptions linked to COVID-19 might be divided into three types: the virus-related juvenile type (affecting patients <30-year-old), the virus-related older type (affecting patients >55 years), and the drug-induced type. The occurrence of a skin rash does not seem to be related to the severity and clinical course of COVID-19.

Effects of Hydroxychloroquine on endOthelial function in eLDerly with sleep apnea (HOLD): study protocol for a randomized clinical trial

Leticia Maria Tedesco Silva, Antonio Cortes, Beatriz Rossi, Liliana Boll, Gustavo Waclawosky, Bruna Eibel, Sandro Cadaval Gonçalves, Maria Claudia Irigoyen, Denis MartinezPMID: 34535165 DOI: 10.1186/s13063-021-05610-0

Abstract

Sleep apnea and coronary artery disease are prevalent and relevant diseases. The mechanism by which sleep apnea leads to coronary artery disease remains unclear. Intermittent hypoxia, caused by sleep apnea, leads to inflammation and consequent endothelial dysfunction. Endothelial dysfunction precedes the development of atherosclerotic disease and the occurrence of cardiovascular events. Agents that potentially act to improve endothelial function can help prevent cardiovascular events. Patients using immunomodulators due to rheumatic diseases have a lower prevalence of cardiovascular diseases. However, the potential cardioprotective effect of these drugs in patients without autoimmune diseases is not clear. Hydroxychloroquine (HCQ) is an immunomodulator used to treat rheumatoid arthritis and systemic lupus erythematosus. In addition to its anti-inflammatory properties, HCQ reduces cholesterol and blood glucose levels and has antithrombotic effects. The drug is inexpensive and widely available. Adverse effects of HCQ are rare and occur more frequently with high doses.In this randomized clinical trial, the effect of HCQ treatment on endothelial function will be tested in seniors with sleep apnea.

We will recruit participants over the age of 65 and with moderate-severe sleep apnea from an ongoing cohort. We chose to use this sample already evaluated for sleep apnea for reasons of convenience, but also because the elderly with sleep apnea are vulnerable to heart disease. Endothelial function will be assessed by examining flow-mediated dilation of the brachial artery, the gold standard method, considered an independent predictor of cardiovascular events in the general population and by peripheral arterial tonometry, the most recent and most easily obtained method. Hydroxychloroquine will be used at a dose of 400 mg/daily for 8 weeks.

Our study aims to obtain evidence, albeit preliminary, of the efficacy of hydroxychloroquine in improving endothelial function and reducing cardiovascular risk markers. If the improvement occurs, we plan to design a randomized multicenter clinical trial to confirm the findings.

ClinicalTrials.gov

. Registered on November 2019.

Immune-mediated Coombs negative intravascular haemolysis in systemic lupus erythematosus (SLE)

Bhoobalan Magendiran, Augustine Jose, Vinod Kolar Vishwanath, Chanaveerappa BammigattiPMID: 34417246 DOI: 10.1136/bcr-2021-244459

Abstract

A 27-year-old woman presented with a history of excessive hair loss, loss of appetite, loss of weight, amenorrhoea and loss of axillary and pubic hair for 6 months followed by fever and vomiting for 5 months and abdominal pain for 1 month. During the course of her illness, the patient developed intravascular haemolysis as evidenced by a drop in haemoglobin, indirect hyperbilirubinaemia, raised lactate dehydrogenase (LDH) and haemoglobinuria. Examination revealed severe pallor, mild icterus, elevated jugular venous pressure, generalised lymphadenopathy and hyperpigmentation. Investigations revealed severe anaemia, indirect hyperbilirubinaemia, raised LDH and negative Coombs test. Antinuclear antibody and anti-dsDNA, anti-Sm and anti-SS-A/Ro antibodies were positive and complement C3 was low. The patient was diagnosed to have systemic lupus erythematosus and immune-mediated intravascular haemolysis and was treated with prednisolone and hydroxychloroquine. Haemolysis resolved following steroid therapy, and during follow-up, there were no further episodes of haemolysis.The future is now: our experience starting a remote clinical trial during the beginning of the COVID-19 pandemic

Hans H Liu, Michael D Ezekowitz, Michele Columbo, Oneib Khan, Jack Martin, Judith Spahr, David Yaron, Lisa Cushinotto, Luciano KapelusznikPMID: 34493311 DOI: 10.1186/s13063-021-05537-6

Abstract

The World Health Organization declared the outbreak of SARS-CoV-2 a pandemic on February 11, 2020. This organism causes COVID-19 disease and the rapid rise in cases and geographic spread strained healthcare systems. Clinical research trials were hindered by infection control measures discouraging physical contact and diversion of resources to meet emergent requirements. The need for effective treatment and prevention of COVID-19 prompted an untested investigational response. Trial groups adapted approaches using remote enrolment and consenting, newly developed diagnostic tests, delivery of study medications and devices to participants' homes, and remote monitoring to ensure investigator/enrollee safety while preserving ethical integrity, confidentiality, and data accuracy.Clinical researchers at our community health system in the USA undertook an outpatient randomized open-label study of hydroxychloroquine (HCQ) prophylaxis versus observation of SARS-CoV-2 infection in household COVID-19 contacts. Designed in March 2020, challenges included COVID-19 infection in the research group, HCQ shortage, and lack of well-established home SARS-CoV-2 tests and remote ECG monitoring protocols in populations naive to these procedures. The study was written, funded, and received ethical committee approval in 4 months and was completed by September 2020 during a period of fluctuating infection rates and conflicting political opinions on HCQ use; results have been published. Singular methodology included the use of a new RNA PCR saliva SARS-CoV-2 home diagnostic test and a remote smartphone-based 6-lead ECG recording system.

Of 483 households contacted regarding trial participation, 209 (43.3%) did not respond to telephone calls/e-mails and 90 (18.6%) declined; others were not eligible by inclusion or exclusion criteria. Ultimately, 54 individuals were enrolled and 42 completed the study. Numbers were too small to determine the efficacy of HCQ prophylaxis. No serious treatment-related adverse events were encountered.

Flexibility in design, a multidisciplinary research team, prompt cooperation among research, funding, ethics review groups, and finding innovative study approaches enabled this work. Concerns were balancing study recruitment against unduly influencing individuals anxious for protection from the pandemic and exclusion of groups based on lack of Internet access and technology. An issue to address going forward is establishing research cooperation across community health systems before emergencies develop.

ClinicalTrials.gov

. Registered on December 3, 2020.

Hydroxychloroquine Pre-Exposure Prophylaxis for COVID-19 in Healthcare Workers from India: A Meta-Analysis

Raphael B Stricker, Melissa C FeslerPMID: 34391171 DOI: 10.1016/j.jiph.2021.08.001

Abstract

To date, the COVID-19 pandemic has resulted in more than 200 million cases of SARS-CoV-2 infection and more than four million deaths world-wide. 1 Although novel COVID-19 vaccines have become clinically available, the safety and efficacy of these vaccines remains open to question. 2 Alternate approaches to prevention of disease have received little attention, and one medication, hydroxychloroquine (HCQ), has been attacked and dismissed based on flawed studies and political controversy that obscured the value of this treatment as pre-exposure prophylaxis (PrEP) for SARS-CoV-2 infection.SPR-Based Kinetic Analysis of the Early Stages of Infection in Cells Infected with Human Coronavirus and Treated with Hydroxychloroquine

Petia Genova-Kalou, Georgi Dyankov, Radoslav Marinov, Vihar Mankov, Evdokiya Belina, Hristo Kisov, Velichka Strijkova-Kenderova, Todor KantardjievPMID: 34436052 DOI: 10.3390/bios11080251